An In-Depth Technical Guide to 4-((2-Methylbenzyl)oxy)piperidine Hydrochloride
An In-Depth Technical Guide to 4-((2-Methylbenzyl)oxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride (CAS Number: 1185175-54-5), a piperidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, potential applications, and safety considerations, offering a valuable resource for professionals in the field.
Core Compound Identity and Properties
4-((2-Methylbenzyl)oxy)piperidine hydrochloride is a substituted piperidine ether, a structural motif present in numerous biologically active molecules. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.
CAS Number: 1185175-54-5[1]
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While comprehensive experimental data for this specific molecule is not widely published, the following table summarizes key known attributes.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀ClNO | [1] |
| Molecular Weight | 241.76 g/mol | [1] |
| Appearance | Not specified; likely a solid | |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | |
| Solubility | Freely soluble in water | [2] |
| Storage | Inert atmosphere, room temperature | [1] |
SMILES Code: CC1=CC=CC=C1COC2CCNCC2.[H]Cl[1]
Synthesis and Purification
Proposed Synthesis Workflow
The synthesis can be conceptualized in two main stages: the formation of the ether linkage and the subsequent conversion to the hydrochloride salt.
Caption: Proposed two-stage synthesis of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Stage 1: Synthesis of N-tert-Butoxycarbonyl-4-((2-methylbenzyl)oxy)piperidine
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Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This step ensures the complete formation of the alkoxide.
-
Ether Formation: Cool the reaction mixture back to 0 °C and add a solution of 2-methylbenzyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Stage 2: Deprotection and Hydrochloride Salt Formation
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Deprotection: Dissolve the purified N-Boc-4-((2-methylbenzyl)oxy)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Isolation of Free Base (Optional): The reaction mixture can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free base extracted with an organic solvent. The organic layer is then dried and concentrated.
-
Salt Formation: Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in the same solvent dropwise with stirring.
-
Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield the final product.
Analytical Characterization
A crucial aspect of chemical synthesis is the rigorous characterization of the final product to confirm its identity and purity. Standard analytical techniques for a compound like 4-((2-Methylbenzyl)oxy)piperidine hydrochloride would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reversed-phase HPLC method could be developed for routine analysis[3].
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Substituted piperidines, such as the title compound, are of particular interest due to their potential to interact with various biological targets.
Potential Pharmacological Relevance
While specific pharmacological data for 4-((2-Methylbenzyl)oxy)piperidine hydrochloride is not extensively published, its structural features suggest potential activity in several areas:
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Central Nervous System (CNS) Targets: The benzyloxypiperidine motif is found in compounds targeting dopamine receptors, which are implicated in conditions like Parkinson's disease and schizophrenia[4]. The benzyl-piperidine group is also a key feature in compounds designed to inhibit cholinesterase for the treatment of Alzheimer's disease[5].
-
Analgesia and Neuroprotection: Derivatives of 4-benzylpiperidine have been investigated for their potential as analgesics and for the treatment of neurological disorders[6]. Some have shown activity as NMDA receptor antagonists, which have neuroprotective properties[7].
-
Antipsychotic and Anti-inflammatory Agents: The broader class of piperidine derivatives has been explored for the development of antipsychotics and anti-inflammatory drugs[6][8].
The 2-methyl substitution on the benzyl group can influence the compound's conformational preferences and its interactions with biological targets, potentially leading to unique pharmacological profiles compared to its unsubstituted or other substituted analogs.
Signaling Pathway Interactions (Hypothetical)
Given the prevalence of benzyloxypiperidines as dopamine receptor antagonists, a potential mechanism of action could involve the modulation of dopaminergic signaling pathways.
Caption: Hypothetical antagonism of the Dopamine D4 receptor by 4-((2-Methylbenzyl)oxy)piperidine hydrochloride.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 4-((2-Methylbenzyl)oxy)piperidine hydrochloride.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[10][11].
Conclusion
4-((2-Methylbenzyl)oxy)piperidine hydrochloride is a compound with significant potential for further investigation in the field of drug discovery. Its structural similarity to known bioactive molecules suggests a range of possible pharmacological activities, particularly within the central nervous system. This guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential applications and safety considerations. Further empirical studies are warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.
References
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Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
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ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]
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IP Indexing. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [Link]
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PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]
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PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
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MDPI. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. [Link]
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Ataman Kimya. PIPERIDINE. [Link]
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PMC - NIH. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. [Link]
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Wikipedia. Piperidine. [Link]
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